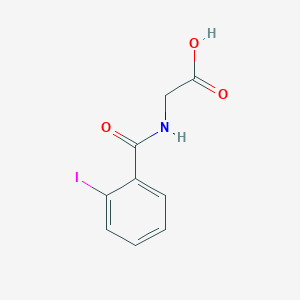

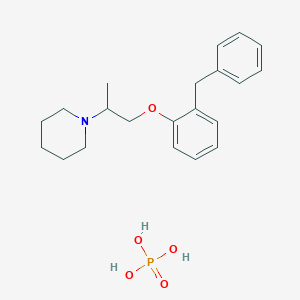

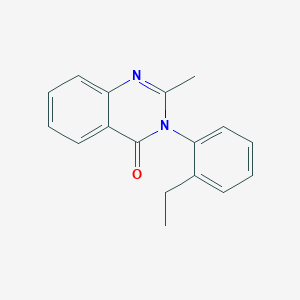

![molecular formula C14H14O2S2 B127315 双[4-(羟甲基)苯基]二硫化物 CAS No. 7748-20-1](/img/structure/B127315.png)

双[4-(羟甲基)苯基]二硫化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bisphenyl disulfides and related compounds involves various strategies. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for the preparation of sulfonated copolyimides, which suggests a method for introducing sulfonic acid groups into aromatic compounds . Another approach involved the synthesis of bis(thiophene) sulfides through thiophenethiol substitution reactions or treatment with bis(phenylsulfonyl) sulfide . Additionally, a novel sulfonated diamine monomer was synthesized by direct sulfonation, which could be analogous to the synthesis of bis[4-(hydroxymethyl)phenyl] disulfide by introducing disulfide linkages into the appropriate phenolic precursors .

Molecular Structure Analysis

The molecular structure of bisphenyl disulfides is characterized by the presence of a disulfide bond linking two phenyl rings. The structure of one disulfide derivative, [Ph2P(S)N(Ph)CH2]2, was determined by X-ray crystallography, which provides a basis for understanding the molecular geometry and electronic structure of bisphenyl disulfides . The presence of substituents on the phenyl rings can significantly influence the properties of these compounds, as seen in the various papers discussing different bisphenyl derivatives.

Chemical Reactions Analysis

The chemical reactivity of bisphenyl disulfides includes their ability to undergo electropolymerization, as demonstrated by the generation of poly(oligothienyl sulfides) from bis(oligothienyl) sulfides . Additionally, bisphenyl disulfides can act as ligands, forming complexes with metal ions, which can be studied both in solution and as self-assembled monolayers on surfaces . The reactivity of these compounds with dihydric alcohols to form phosphorinane derivatives also highlights their versatility in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bisphenyl disulfides are influenced by their molecular structure and substituents. For example, cardo polysulfonates derived from bisphenyl compounds exhibit excellent solubility in common solvents and good resistance to acid and alkali . The introduction of sulfonic acid groups can lead to high thermal stability and proton conductivity, which are important for applications in fuel cells . The ability to form copolymer microspheres with pendant amine groups also demonstrates the potential of these compounds for environmental applications, such as heavy metal sorption .

科学研究应用

无催化剂室温自修复弹性体

Rekondo 等人 (2014) 的一项研究重点介绍了使用双(4-氨基苯基)二硫化物作为动态交联剂来设计自修复聚(脲-氨基甲酸酯)弹性体。这些弹性体在室温下显示出定量的修复效率,没有任何催化剂或外部干预,表明了制造耐用且可修复材料的潜力。 (Rekondo 等人,2014)

热聚合生成聚(亚苯基硫化物)

Tsuchida 等人 (1993) 探索了二芳基二硫化物的热聚合,包括类似于双[4-(羟甲基)苯基]二硫化物的化合物,从而形成高分子量聚(硫代-1,4-苯氧基-1,4-苯基)(PPOS)。这一过程产生了一种结晶度高、熔化后稳定性显著的聚合物,展示了开发具有增强热性能的新材料的潜力。 (Tsuchida 等人,1993)

用于化学合成的无臭二硫化物衍生物

Patra 等人 (2005) 引入了常用的二苯基二硫化物化合物用于化学合成的无臭等价物。这一发展对于提高实验室安全和环境健康至关重要,因为它最大程度地减少了化学过程中接触有害气味。 (Patra 等人,2005)

分子构象中的硫相互作用和氢键

Esparza-Ruiz 等人 (2007) 对双[2-(1H-苯并咪唑-2-基)苯基]二硫化物衍生物进行了合成和结构研究。他们的工作深入了解了弱硫相互作用和氢键在影响这些化合物构象中的作用,这对于理解它们的反应性和在分子设计中的潜在应用至关重要。 (Esparza-Ruiz 等人,2007)

高压下的动态共价化学

Sobczak 等人 (2018) 报道了使用高压条件促进二硫化物复分解反应,而不需要催化剂。这种新颖的方法为化学合成开辟了新的途径,特别是在环境友好的条件下创建具有精确分子结构的化合物。 (Sobczak 等人,2018)

属性

IUPAC Name |

[4-[[4-(hydroxymethyl)phenyl]disulfanyl]phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,15-16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITNLQICZFPYKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)SSC2=CC=C(C=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524202 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(hydroxymethyl)phenyl] disulfide | |

CAS RN |

7748-20-1 |

Source

|

| Record name | [Disulfanediyldi(4,1-phenylene)]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

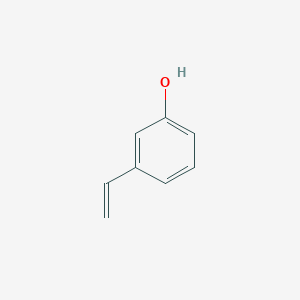

![6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B127250.png)

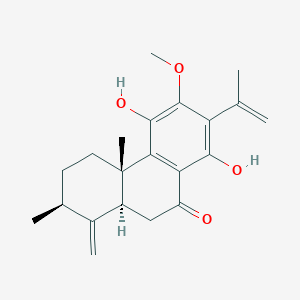

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)

![1,5-Diazabicyclo[4.3.0]non-5-ene](/img/structure/B127263.png)

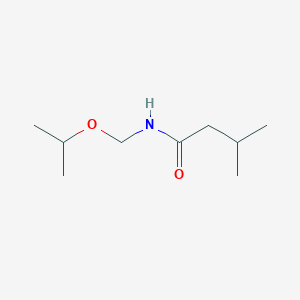

![3-Methyl-N-[2-(vinyloxy)ethyl]butanamide](/img/structure/B127265.png)